molecular formula C22H29NO3 B2477742 5-Adamantanyl-2-methoxyphenyl morpholin-4-yl ketone CAS No. 701248-90-0

5-Adamantanyl-2-methoxyphenyl morpholin-4-yl ketone

Cat. No. B2477742
M. Wt: 355.478
InChI Key: CYCZAJFDZUVEBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, which is a part of the compound , has been extensively studied. Morpholines are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively. For instance, the synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has been demonstrated .

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

A series of adamantane-isothiourea hybrid derivatives, incorporating morpholine groups, were synthesized and characterized. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial strains and the fungus Candida albicans. Additionally, some derivatives exhibited potent in vivo hypoglycemic activity in diabetic rats, indicating potential for therapeutic applications in managing bacterial infections and diabetes (Al-Wahaibi et al., 2017).

Anti-inflammatory Activity

Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and displayed potent antibacterial activity against a range of pathogens. Notably, some derivatives also showed significant anti-inflammatory effects in rat models, highlighting their potential as dual-action therapeutic agents with antimicrobial and anti-inflammatory properties (Al-Abdullah et al., 2014).

Antituberculosis Activity

A one-pot synthesis approach was used to create derivatives of adamantyl and morpholinoacetamide, which were then tested for their anti-tuberculosis activity. The compounds showed promising results, suggesting a new avenue for developing treatments against tuberculosis (Bai et al., 2011).

Chemotherapeutic Agent Characterization

Quantum chemical calculations were performed on a novel triazoline-3-thione compound with adamantyl and piperazine substituents, revealing insights into its structure and potential as a chemotherapeutic agent. This detailed analysis contributes to the understanding of the molecular properties and the interaction mechanisms of such compounds (El-Emam et al., 2012).

properties

IUPAC Name

[5-(1-adamantyl)-2-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-25-20-3-2-18(11-19(20)21(24)23-4-6-26-7-5-23)22-12-15-8-16(13-22)10-17(9-15)14-22/h2-3,11,15-17H,4-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCZAJFDZUVEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Adamantanyl-2-methoxyphenyl morpholin-4-yl ketone

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